molecular formula C11H16 B072659 (1-Ethylpropyl)benzene CAS No. 1196-58-3

(1-Ethylpropyl)benzene

Cat. No.: B072659
CAS No.: 1196-58-3
M. Wt: 148.24 g/mol
InChI Key: PBWHJRFXUPLZDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Ethylpropyl)benzene can be synthesized through the reaction of 1-bromopentane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through similar Friedel-Crafts alkylation processes, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to (1-Ethylpropyl)benzene

This compound, also known as 3-phenylpentane, is an organic compound with the chemical formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol. This compound is characterized by a five-carbon chain with a phenyl group, making it part of the alkylbenzene family. Its applications span across various industries due to its unique properties, particularly as a solvent in chemical processes.

This compound is extensively used as a solvent in the paints and coatings industry. Its high solvency power allows it to dissolve resins, pigments, and additives effectively, leading to improved performance and durability of coatings. This compound enhances color consistency and facilitates the dispersion of components, making it invaluable in high-quality paint formulations .

Adhesives and Sealants

In the adhesives and sealants sector, this compound serves as a crucial solvent that helps dissolve polymer components. This property provides the necessary viscosity for adhesive formulations, enhancing adhesion properties and overall strength of the final product .

Cleaning and Degreasing Products

The solvency power of this compound makes it suitable for cleaning and degreasing applications. It efficiently removes dirt, grease, and oils from surfaces in industrial settings while minimizing residue or surface damage due to its low volatility .

Chemical Manufacturing

Within chemical manufacturing processes, this compound acts as a solvent for various reactions, extractions, and separations. Its ability to dissolve a wide range of compounds makes it suitable for chemical synthesis and purification tasks .

Biomedical Research

Recent studies have explored the potential use of this compound in biomedical research contexts, particularly in areas requiring specific solvent properties for drug formulation or extraction processes .

Case Study 1: Paints and Coatings

A study conducted by Vinati Organics highlighted the effectiveness of this compound in formulating eco-friendly paints that require lower volatile organic compounds (VOCs). The study demonstrated that incorporating this compound improved the stability and performance of water-based paints without compromising quality .

Case Study 2: Adhesives Formulation

Research published in industrial chemistry journals indicated that adhesives formulated with this compound exhibited superior bonding strength compared to those made with traditional solvents. The study concluded that this compound's unique properties enhance the overall performance of adhesive products used in construction and automotive industries .

Mechanism of Action

The mechanism of action of (1-Ethylpropyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic or nucleophilic interactions. The specific pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylpropyl)benzene is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties compared to other alkylbenzenes. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Biological Activity

(1-Ethylpropyl)benzene, also known as ethylbenzene, is an aromatic hydrocarbon primarily used in the production of styrene. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article synthesizes current research findings, case studies, and toxicological data regarding the biological activity of this compound.

  • Chemical Formula: C₈H₁₀
  • Molecular Weight: 106.17 g/mol
  • Structure: Ethylbenzene consists of a benzene ring with an ethyl group attached, making it a simple alkyl-substituted aromatic compound.

Acute and Chronic Effects

Research indicates that exposure to this compound can lead to various acute and chronic health effects:

  • Acute Exposure:
    • Inhalation or oral exposure to high concentrations (500-1000 mg/kg) can decrease peripheral hormone levels and potentially block hormone synthesis .
    • Laboratory studies have shown liver effects, including increased liver weights and histopathological changes such as hepatocyte necrosis in rats exposed to high concentrations .
  • Chronic Exposure:
    • Long-term exposure has been linked to carcinogenic effects, particularly in male rats, where inhalation studies revealed clear evidence of carcinogenic activity .
    • Chronic exposure may also result in liver toxicity characterized by elevated serum liver enzymes and hepatocellular hypertrophy .

The metabolic pathway of this compound involves its conversion to various metabolites through cytochrome P450 enzymes. Key findings include:

  • Metabolic Studies:
    • Ethylbenzene is primarily metabolized by human liver microsomes, with significant involvement from enzymes such as CYP2B6 and CYP1A2 .
    • Studies have shown that the oxidation of ethylbenzene leads to the formation of 1-phenylethanol, further processed into other metabolites .

Epidemiological Evidence

Several epidemiological studies have investigated the health impacts of this compound exposure:

  • A study conducted on workers exposed to ethylbenzene in industrial settings reported an increased incidence of leukemia associated with prolonged exposure .
  • Research indicated that chronic inhalation exposure could lead to significant respiratory issues and neurobehavioral effects in occupational settings .

Environmental Impact

This compound is not only a concern for human health but also poses risks to the environment:

  • Aquatic Toxicity:
    • Studies show that ethylbenzene can be toxic to aquatic organisms, with potential for bioaccumulation in fish and other marine life .
    • The compound has been detected in various environmental matrices, including water bodies near industrial discharge sites, raising concerns about its persistence and ecological impact .

Summary Table of Biological Effects

Effect TypeDescriptionReference
Acute ToxicityDecreased hormone levels; liver damage ,
Chronic ToxicityCarcinogenic activity; liver toxicity ,
MetabolismConversion to metabolites via cytochrome P450 ,
Environmental ImpactToxicity to aquatic life; bioaccumulation risk ,

Properties

IUPAC Name

pentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWHJRFXUPLZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152520
Record name Benzene, (1-ethylpropyl)- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-58-3
Record name 3-Phenylpentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PHENYLPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (1-ethylpropyl)- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethyl-propyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 3-PHENYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (1-ethylpropyl)benzene influence its reactivity towards nitration compared to other alkylbenzenes?

A1: this compound exhibits significant steric hindrance at the ortho positions due to the bulky nature of the (1-ethylpropyl) substituent. [] This steric hindrance leads to a lower proportion of ortho-nitration products compared to less sterically hindered alkylbenzenes like isopropylbenzene. [] Research suggests that the increased steric hindrance in this compound, compared to isopropylbenzene, is primarily entropic in nature. [] This means it arises from the restricted rotational freedom of the (1-ethylpropyl) group in both the initial state and the transition state of the nitration reaction. []

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